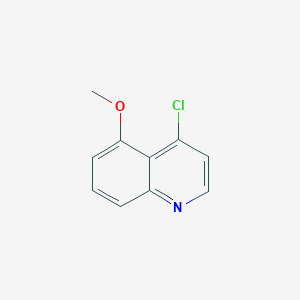

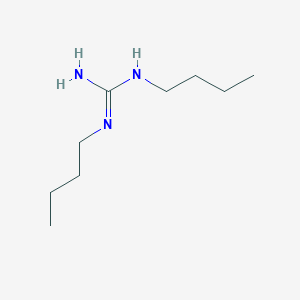

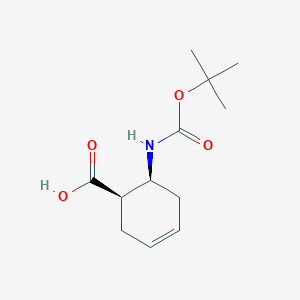

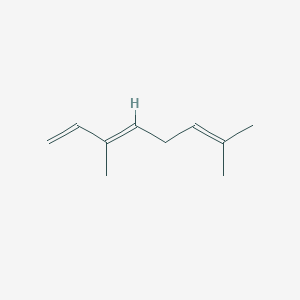

![molecular formula C7H7N3 B037200 6-Methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1211586-99-0](/img/structure/B37200.png)

6-Methyl-1H-pyrazolo[4,3-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines involves various strategies, starting either from a preformed pyrazole or pyridine. A review covering the diversity of substituents at positions N1, C3, C4, C5, and C6 and the synthetic methods used highlights the importance of these compounds in biomedical applications (Donaire-Arias et al., 2022). Another synthesis route involves reduction, oxidation, oximation, and cyclization steps, showcasing an environmentally friendly and cost-effective method (Huang Bin & Zha Zhenglin, 2011).

Molecular Structure Analysis

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridines participate in a variety of chemical reactions, including ring opening followed by ring closure, which affords novel compounds. These reactions are pivotal in elucidating the chemical properties and reactivity of the core structure (S. A. Halim & M. Ibrahim, 2022).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]pyridine derivatives, such as stability and crystallinity, have been explored through thermal analysis and absorption spectra measurements. These studies provide valuable information on the material characteristics of these compounds (E. M. El-Menyawy et al., 2019).

Chemical Properties Analysis

Comprehensive studies on the chemical properties of pyrazolo[3,4-b]pyridines, including their reactivity and stability, have been conducted using a variety of analytical techniques. These investigations reveal the compounds' reactivity towards nucleophilic attack and their overall chemical stability, contributing to a deeper understanding of their chemical behavior (S. A. Halim & M. Ibrahim, 2022).

科学的研究の応用

Biomedical Applications

Pyrazolo[4,3-b]pyridines, including 6-Methyl-1H-pyrazolo[4,3-b]pyridine, are a group of heterocyclic compounds that have been extensively studied for their biomedical applications. These compounds have been synthesized through diverse methods, leading to a variety of derivatives with potential therapeutic uses. The biomedical relevance of these compounds is vast, highlighting their role in the development of new drugs and therapeutic agents (Donaire-Arias et al., 2022).

Material Science and Device Fabrication

In the realm of materials science, derivatives of 6-Methyl-1H-pyrazolo[4,3-b]pyridine have been used in the synthesis of compounds with significant thermal stability and optical properties. These properties make them suitable for applications in device fabrication, such as in the development of thin-film devices with photovoltaic properties (El-Menyawy, Zedan, & Nawar, 2019). The thermal and optical characteristics of these derivatives contribute to their functionality in electronic and optoelectronic devices.

Synthesis and Chemical Properties

The chemical synthesis of 6-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives has been explored through various methodologies, including ultrasound-promoted reactions and condensation processes. These methods yield a wide array of compounds with diverse chemical properties, enabling their application in further chemical studies and the synthesis of complex molecular structures (Nikpassand et al., 2010). Such synthetic versatility underscores the importance of these compounds in medicinal chemistry and drug design.

Antimicrobial and Antibacterial Screening

Some derivatives of 6-Methyl-1H-pyrazolo[4,3-b]pyridine have been evaluated for their antibacterial activities, revealing their potential as antimicrobial agents. This research paves the way for the development of new antibiotics and therapeutic compounds to combat infectious diseases (Maqbool et al., 2014). The exploration of these compounds in antibacterial screening highlights their significance in addressing global health challenges.

特性

IUPAC Name |

6-methyl-1H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6-7(8-3-5)4-9-10-6/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJHZWDXMYTOIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1H-pyrazolo[4,3-b]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

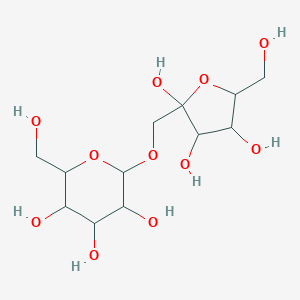

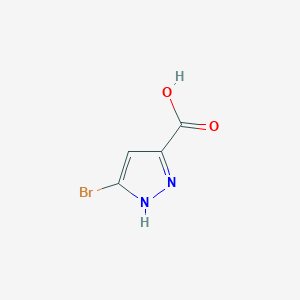

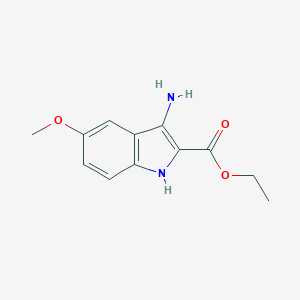

![14h-Anthra[2,1,9-mna]thioxanthen-14-one](/img/structure/B37145.png)